molecular formula C20H22N2O5 B479345 3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 693829-60-6

3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Cat. No. B479345
M. Wt: 370.4g/mol
InChI Key: DRTBTXIRJDDFPP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of “3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide” is 370.40 . The SMILES string representation of the molecule is COC1=CC(C(NC2=CC=C(N3CCCC3=O)C=C2)=O)=CC(OC)=C1OC .


Physical And Chemical Properties Analysis

“3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide” is a solid substance . Its empirical formula is C20H22N2O5 , and its molecular weight is 370.40 .

Safety And Hazards

The safety information available indicates that “3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide” is classified as a combustible solid . Its WGK (Water Hazard Class) is 3 , which means it is highly hazardous to water. The flash point is not applicable .

properties

IUPAC Name

3,4,5-trimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-25-16-11-13(12-17(26-2)19(16)27-3)20(24)21-14-6-8-15(9-7-14)22-10-4-5-18(22)23/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTBTXIRJDDFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide

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